N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-2-methylpropanamide
Description
The compound N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-2-methylpropanamide features a pyrrole ring fused with a benzothiazole moiety. Key substituents include a 2-methoxyethyl group at position 1, methyl groups at positions 4 and 5 of the pyrrole, and a branched 2-methylpropanamide chain. Benzothiazole derivatives are known for diverse pharmacological activities, including antimicrobial and antitumor properties .
Properties
Molecular Formula |
C20H25N3O2S |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethylpyrrol-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C20H25N3O2S/c1-12(2)19(24)22-18-17(13(3)14(4)23(18)10-11-25-5)20-21-15-8-6-7-9-16(15)26-20/h6-9,12H,10-11H2,1-5H3,(H,22,24) |
InChI Key |
CDKDGKLPJNVQEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1C2=NC3=CC=CC=C3S2)NC(=O)C(C)C)CCOC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-2-methylpropanamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzothiazole Moiety: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Synthesis of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Coupling Reactions: The benzothiazole and pyrrole intermediates are then coupled using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in the presence of a base such as triethylamine.
Final Amide Formation: The final step involves the formation of the amide bond, typically using acyl chlorides or anhydrides under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using catalysts to lower reaction temperatures and improve selectivity.
Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Typically performed in acidic or basic media at elevated temperatures.
Reduction: Often carried out in anhydrous solvents under inert atmosphere.
Substitution: Conditions vary widely but often involve polar aprotic solvents and specific catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield sulfoxides or sulfones.
Reduction: Can produce amines or alcohols.
Substitution: Results in various substituted derivatives, depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for more complex molecules, particularly in the synthesis of heterocyclic compounds.
Biology
Biologically, derivatives of this compound may exhibit antimicrobial, antifungal, or anticancer activities, making them candidates for drug development.
Medicine
In medicinal chemistry, it could be explored for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry
Industrially, this compound might be used in the development of new materials, such as polymers or dyes, due to its unique structural properties.
Mechanism of Action
The mechanism by which N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-2-methylpropanamide exerts its effects depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzothiazole and pyrrole moieties can engage in π-π stacking, hydrogen bonding, and hydrophobic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Core Heterocyclic Systems
The target compound’s pyrrole-benzothiazole core distinguishes it from analogues with alternative heterocycles:
- A-836,339 and AB-CHFUPYCA () feature a thiazole ring instead of pyrrole, substituted with a 2-methoxyethyl group and a tetramethylcyclopropane carboxamide. The thiazole core may confer different electronic properties, influencing binding affinity or metabolic stability compared to the pyrrole-benzothiazole system.
- Goxalapladib () utilizes a naphthyridine scaffold with a 2-methoxyethyl-piperidinyl group, highlighting how varying heterocycles (pyrrole vs. naphthyridine) can modulate target specificity, particularly in cardiovascular applications like atherosclerosis treatment.
- Compounds from employ an oxadiazole-benzothiazole framework linked via sulfanyl groups, suggesting divergent pharmacokinetic profiles due to the oxadiazole’s polarity versus the pyrrole’s hydrophobicity .
Substituent Analysis
- 2-Methoxyethyl Group : A common feature in A-836,339, AB-CHFUPYCA, and the target compound, this moiety likely enhances solubility or serves as a hydrogen-bond acceptor.
- Propanamide Chains : The branched 2-methylpropanamide in the target compound contrasts with linear chains in analogues (e.g., tetramethylcyclopropane carboxamide in A-836,339), which could influence metabolic stability or bioavailability.
Pharmacological Implications
While explicit data for the target compound are lacking, structural parallels suggest plausible activities:
- Antimicrobial Potential: The benzothiazole-oxadiazole hybrids in exhibit antimicrobial activity, implying that the target compound’s benzothiazole-pyrrole system may share similar mechanisms .
- Antitumor Activity : Benzothiazole-pyrazoline hybrids () demonstrate antitumor effects, suggesting the pyrrole-benzothiazole framework could be optimized for oncology applications .
Comparative Data Table
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl]-2-methylpropanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a benzothiazole moiety, a pyrrole ring, and an amide functional group. The molecular formula is with a molecular weight of approximately 371.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C20H25N3O2S |
| Molecular Weight | 371.5 g/mol |
| CAS Number | 1144439-67-7 |
Antimicrobial and Anticancer Properties
Preliminary studies suggest that this compound exhibits antimicrobial and anticancer properties. The benzothiazole component is particularly noted for its ability to inhibit various pathogens and cancer cell lines. For instance, it has shown promise in suppressing cell growth in cancerous cells while enhancing apoptosis through specific signaling pathways .
The proposed mechanism of action involves the interaction of the compound with specific molecular targets within the cells. The benzothiazole moiety is known to engage with various enzymes and receptors, potentially leading to:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for cell proliferation.
- Modulation of Signaling Pathways : It appears to affect cellular signaling pathways associated with growth and survival.
Case Studies
Several studies have investigated the biological activity of this compound:
- Anticancer Screening : A study reported that this compound was screened against various cancer cell lines, demonstrating significant cytotoxicity at low micromolar concentrations. The study highlighted its potential as a lead candidate for further drug development targeting specific cancer types .
- Antimicrobial Activity : Another investigation focused on the antimicrobial properties of the compound against bacterial strains. Results indicated that it exhibited broad-spectrum activity, particularly against Gram-positive bacteria, suggesting its utility in treating infections .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Modifications to the benzothiazole or pyrrole components could enhance its biological activity or reduce toxicity. For instance:
| Modification | Effect on Activity |
|---|---|
| Altering alkyl chain length | Increased lipophilicity |
| Substituting functional groups | Enhanced target specificity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
